Cadmium tellurite

Description

Structure

2D Structure

Properties

IUPAC Name |

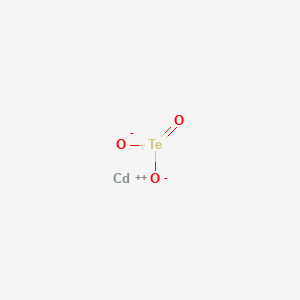

cadmium(2+);tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPTXZNGKKTDU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO3Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935934 | |

| Record name | Cadmium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15851-44-2 | |

| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cadmium Telluride Materials

Bulk Crystal Growth Techniques for Cadmium Telluride

The growth of large, high-quality single-crystal or polycrystalline CdTe ingots is challenging due to the high vapor pressure of cadmium at the compound's melting point (1092 °C). To counter this, specialized melt-growth techniques have been developed.

The High-Pressure Bridgman (HPB) technique is a prominent method for the integrated synthesis and crystal growth of high-purity CdTe. nrel.govresearchgate.net It is particularly advantageous for its ability to produce large crystals and its scalability for industrial production. nrel.govosti.gov

Principles: A key challenge in CdTe synthesis from its elements is the high vapor pressure of Cadmium, which can be problematic and unsafe in sealed silica (B1680970) ampoules. nrel.govosti.gov The HPB method addresses this by conducting the crystal growth in a high-pressure furnace filled with an inert gas. This external pressure counteracts the internal cadmium vapor pressure, suppressing its evaporation from the melt and allowing for stable growth conditions. mdpi.com This technique facilitates the direct synthesis from elemental Cadmium (Cd) and Tellurium (Te) sources, which is beneficial from both purity and cost perspectives. researchgate.net

Process Optimization: Optimization of the HPB process involves precise control over several parameters to ensure high crystalline quality.

Pressure Control: Maintaining a specific cadmium overpressure is crucial. An additional Cd source is often placed in a separate, temperature-controlled reservoir within the ampoule to regulate the vapor pressure above the melt. mdpi.comnasa.gov

Temperature Gradient: A carefully controlled axial temperature profile in the multi-zone furnace guides the directional solidification of the melt as the ampoule is slowly lowered through the temperature gradient. nasa.gov

Crucible Rotation: Techniques such as the Accelerated Crucible Rotation Technique (ACRT) can be employed to homogenize the melt, prevent constitutional supercooling, and reduce the size and number of Te inclusions in the final crystal. mdpi.com

Scalability: The HPB method is highly scalable, making it suitable for cost-effective industrial production of CdTe feedstock for applications like photovoltaics and radiation sensors. nrel.govresearchgate.net Researchers have successfully synthesized CdTe crystals exceeding 1 kg in size using this technique. nrel.govosti.gov Furthermore, the method allows for high growth speeds (up to ~500 mm/hr) for producing highly-doped CdTe feedstock, demonstrating its efficiency for large-volume manufacturing. nrel.govosti.gov

| Parameter | Description | Typical Values/Conditions |

| Growth Method | High-Pressure Bridgman (HPB) | Melt growth under inert gas overpressure |

| Starting Materials | Elemental Cadmium and Tellurium | Purity ≥ 5N (99.999%) |

| Crystal Size | Scalable | > 1 kg |

| Growth Speed | Doping dependent | Up to ~500 mm/hr for doped feedstock |

| Key Advantage | Suppression of Cd vapor pressure | Allows for safe, large-volume synthesis |

Controlled Vapor Phase Transport (PVT) is another significant technique for growing high-quality CdTe crystals. Unlike melt-based methods, PVT relies on the sublimation of a source material and its subsequent recrystallization on a cooler surface or seed crystal.

The fundamental principle involves placing a polycrystalline CdTe source material at the hotter end of a sealed ampoule and a seed crystal at the cooler end. A precise temperature gradient is established between the source and the seed. This gradient drives the sublimation of the source material into its vapor constituents (Cd and Te) and their transport to the cooler region, where they deposit onto the seed, promoting epitaxial growth. osti.gov The growth rate and crystalline quality are highly dependent on the crystallization temperature and the rate of mass transfer. osti.gov Research has shown that controlling the seed formation can limit the number of grains in the resulting crystal.

For many thin-film deposition techniques, high-purity CdTe powder is the required starting material. Direct synthesis provides an effective route to produce this powder with controlled stoichiometry and grain size distribution.

This method involves the direct chemical reaction of high-purity (typically 5N or greater) elemental cadmium and tellurium in a quasi-air-tight quartz reactor. pensoft.net The process route is meticulously designed to achieve a preset purity and grain size distribution. It includes stages such as the direct synthesis reaction, followed by special annealing and sintering of the synthesized material to ensure the required stoichiometric composition. pensoft.net The quality of the resulting powder is critical, as any impurities or deviations from stoichiometry, such as the presence of a free tellurium phase, can impact the performance and endurance of devices manufactured from it. pensoft.net

Thin Film Deposition Strategies for Cadmium Telluride

Cadmium Telluride is a leading material for thin-film photovoltaic applications due to its direct bandgap of approximately 1.5 eV and high absorption coefficient. researchgate.netenergy.gov A variety of deposition techniques are used to create the thin CdTe absorber layer in solar cells.

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is converted into its vapor phase in a vacuum environment and then condensed onto a substrate to form a thin film. iipseries.org

Thermal Evaporation: This is a straightforward PVD method where the source material (e.g., CdTe powder or pellets) is heated in a vacuum chamber until it evaporates. rdmathis.com The vaporized material then travels through the vacuum and condenses on a cooler substrate, forming the film. rdmathis.com The process is conducted under high vacuum to ensure the purity of the deposited film. iipseries.org Thermal evaporation allows for precise control over film thickness, which is crucial for device fabrication. rdmathis.com The structural and optical properties of the resulting films can be influenced by process conditions such as deposition time and substrate temperature. researchgate.net For instance, stoichiometric growth of CdTe at substrate temperatures as low as 100°C has been achieved by using additional sources of Cd and Te during deposition.

Sputtering: In this PVD process, a target of the material to be deposited (CdTe) is bombarded with high-energy ions, typically from an inert gas like argon, within a plasma. iipseries.org This bombardment ejects, or "sputters," atoms from the target, which then travel and deposit onto the substrate. iipseries.org Sputtering is a versatile technique used in the manufacturing of CdTe solar cells and allows for the deposition of uniform films over large areas. pensoft.net

| Feature | Thermal Evaporation | Sputtering |

| Principle | Heating source material to vaporization in vacuum. | Ejection of target atoms by ion bombardment. |

| Deposition Control | High control over film thickness. | Good for large-area uniformity. |

| Energy of Vapors | Low (thermal energies). | High (ejected with significant kinetic energy). |

| Common Use | Deposition of semiconductor materials like CdTe. | Widely used for CdS/CdTe solar cell fabrication. |

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a heated substrate through chemical reactions of precursor gases. iipseries.org CVD offers advantages over PVD, such as potentially higher deposition rates and excellent conformality, as the process is based on chemical interactions rather than line-of-sight deposition. iipseries.org

A prominent CVD method for CdTe is Metalorganic Chemical Vapor Deposition (MOCVD). In this technique, volatile organometallic compounds are used as precursors. For CdTe deposition, dimethylcadmium (B1197958) (DMCd) and di-isopropyltellurium (DIPTe) are common precursors that react in a hydrogen atmosphere at temperatures between 350–400 °C to form polycrystalline CdTe films. aip.org

Electrodeposition and Chemical Bath Deposition for Cadmium Telluride Thin Films

Electrodeposition (ED) and Chemical Bath Deposition (CBD) are prominent solution-based methods for the fabrication of cadmium telluride (CdTe) thin films, particularly favored for their cost-effectiveness and potential for large-area applications like solar cells.

Electrodeposition (ED) is an electrochemical process where a CdTe thin film is deposited onto a conductive substrate (cathode) from an electrolyte solution containing cadmium and tellurium precursors. This technique is recognized as a low-cost and energy-efficient method. shu.ac.uk A simplified two-electrode system can be employed using an acidic aqueous solution containing precursors like cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) and tellurium dioxide (TeO₂). shu.ac.uk The properties of the resulting polycrystalline CdTe layers, which typically exhibit a cubic crystal structure, can be controlled by adjusting deposition parameters. shu.ac.uk One of the significant advantages of electrodeposition is the ability to grow p-type, intrinsic (i-type), or n-type CdTe by simply modifying the growth voltage, without the need for external impurities. shu.ac.uk

Key parameters in the electrodeposition of CdTe thin films include the composition of the electrolyte, pH, current density, and deposition time. For instance, undoped and copper-doped CdTe thin films have been fabricated from electrolytes with a low molarity of 0.1 M, with current densities maintained in the range of 0.12–0.3 mA/cm². nih.gov Studies have shown that film thickness increases with deposition time, and a duration of 1.5 to 2 hours is often optimal for achieving good morphology and photoelectric performance. mdpi.com

Chemical Bath Deposition (CBD) is another facile and inexpensive method for producing large-area CdTe thin films. The process involves the controlled precipitation of CdTe from an aqueous solution containing cadmium salts and a tellurium source onto a substrate. A typical CBD process for CdTe involves using a cadmium salt, such as cadmium sulfate (B86663), complexed with an agent like triethanolamine (B1662121) in an alkaline medium. Sodium tellurosulphate is often used as the source of telluride ions. The deposition is influenced by factors like bath temperature, deposition time, and the pH of the solution. For example, CdTe thin films have been prepared at a bath temperature of 85°C. chalcogen.ro Post-deposition annealing is a crucial step to improve the crystallinity of the films. Annealing temperatures between 350°C and 450°C have been shown to significantly increase the XRD peak intensities, indicating improved polycrystalline nature. chalcogen.ro

Table 1: Comparison of Electrodeposition and Chemical Bath Deposition for CdTe Thin Films

| Parameter | Electrodeposition (ED) | Chemical Bath Deposition (CBD) |

|---|---|---|

| Principle | Electrochemical deposition from an electrolyte onto a conductive substrate. shu.ac.uk | Controlled chemical precipitation from a solution onto a substrate. |

| Typical Precursors | Cadmium nitrate (Cd(NO₃)₂), Tellurium dioxide (TeO₂). shu.ac.uk | Cadmium sulfate (CdSO₄), Sodium tellurosulphate (Na₂TeSO₃). |

| Key Process Variables | Growth voltage, current density (e.g., 0.12–0.3 mA/cm²), deposition time (e.g., 1.5-2 h), electrolyte pH. nih.govmdpi.com | Bath temperature (e.g., 85°C), deposition time, solution pH, precursor concentration. chalcogen.ro |

| Film Properties | Polycrystalline with cubic structure; conductivity type (p, i, n) controllable by voltage. shu.ac.uk | Polycrystalline; properties improved by post-deposition annealing (e.g., 350-450°C). chalcogen.ro |

| Advantages | Low-cost, energy-efficient, scalable, good control over film type. shu.ac.uk | Simple, inexpensive, suitable for large-area deposition. |

Stacked Elemental Layer (SEL) Processing for Cadmium Telluride Formation

The Stacked Elemental Layer (SEL) processing technique is a physical vapor deposition method used to synthesize thin films of CdTe. tandfonline.comtandfonline.com This low-cost method involves the sequential deposition of alternate layers of cadmium (Cd) and tellurium (Te) onto a substrate, typically in their stoichiometric ratio. tandfonline.comtandfonline.com Following the deposition of the layered stack, an annealing step is performed to interdiffuse and react the elemental layers, thereby forming the compound CdTe. tandfonline.comtandfonline.com

The deposition of the elemental layers is commonly carried out using thermal evaporation. tandfonline.comtandfonline.com The annealing process can be conducted in various atmospheres, such as nitrogen, vacuum, or air, with temperatures optimized to ensure complete reaction and good film quality. tandfonline.comtandfonline.com For instance, annealing for 15 minutes at temperatures ranging from 350°C to 600°C has been explored to achieve good absorption characteristics. tandfonline.com

A significant advantage of the SEL technique is its potential for reproducible, large-area production with minimal material waste. tandfonline.com Furthermore, the method is flexible, allowing for alternative deposition techniques like sputtering or electrodeposition to create the initial Cd/Te stacks. tandfonline.com

Post-synthesis treatments can further enhance the properties of the CdTe films. Annealing the films in the presence of a cadmium chloride (CdCl₂) and copper chloride (CuCl₂) methanol (B129727) solution has been shown to substantially increase the grain size of the layers. tandfonline.comtandfonline.com This process is crucial for applications such as solar cells, where larger grains can improve device performance. tandfonline.com

Table 2: Key Parameters in Stacked Elemental Layer (SEL) Processing of CdTe

| Parameter | Description | Example Values/Conditions |

|---|---|---|

| Deposition Method | Method used to deposit the alternating layers of Cadmium and Tellurium. | Thermal Evaporation. tandfonline.comtandfonline.com |

| Layer Structure | Alternating layers of elemental Cd and Te. | Deposited in a stoichiometric ratio (e.g., 6:5 relative thickness). tandfonline.com |

| Annealing Temperature | Temperature at which the stacked layers are heated to form CdTe. | 350-600°C. tandfonline.com |

| Annealing Time | Duration of the heat treatment. | 15 minutes. tandfonline.com |

| Annealing Atmosphere | The gaseous environment during the annealing process. | Nitrogen, Vacuum, or Air. tandfonline.comtandfonline.com |

| Post-Synthesis Treatment | Optional step to improve film properties, such as grain size. | Annealing with a CuCl₂/CdCl₂/methanol solution. tandfonline.comtandfonline.com |

Molecular Beam Epitaxy (MBE) for Epitaxial Cadmium Telluride Film Growth

Molecular Beam Epitaxy (MBE) is a sophisticated vacuum deposition technique used to grow high-quality, single-crystal (epitaxial) thin films. In this process, thermal beams of atoms or molecules of the constituent elements (in this case, cadmium and tellurium) impinge upon a heated crystalline substrate in an ultra-high vacuum environment. The slow deposition rate allows for the atoms to arrange themselves into a crystalline lattice that mimics the structure of the substrate, resulting in an epitaxial film.

MBE offers precise control over the film thickness, composition, and doping levels at the atomic layer level. This makes it an invaluable tool for fabricating complex semiconductor heterostructures and quantum wells. nih.govacs.org The growth process is monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides information about the surface structure and growth mode. acs.org

The choice of substrate and its preparation are critical for successful epitaxial growth. CdTe has been grown on various substrates, including silicon (Si) and hexagonal boron nitride (hBN). nih.govresearchgate.net The growth temperature is a crucial parameter that influences the film quality. Interestingly, the optimal growth temperature can vary significantly depending on the substrate. For instance, the growth of CdTe quantum wells on hBN substrates was found to be optimal at 220°C, which is approximately 100°C lower than typical growth temperatures on conventional three-dimensional substrates. nih.govacs.org On As-terminated Si(111) surfaces, the highest nucleation temperature for CdTe is typically in the range of 220–250°C. researchgate.net

To achieve effective growth on certain substrates like hBN, pre-treatment of the substrate, such as high-temperature annealing (e.g., at 800°C) or exposure to a high-energy electron beam, may be necessary to clean the surface. nih.govacs.org

Elemental Vapor Deposition Processes

Elemental Vapor Deposition encompasses several techniques where elemental sources are vaporized and then transported to a cooler substrate for condensation and film formation. This category includes methods like physical vapor deposition and vapor transport deposition.

In a typical vapor transport deposition process, elemental cadmium and tellurium are sublimated in a higher temperature region of a furnace. dtic.mil The resulting Cd and Te₂ gases are then transported, often with the help of a carrier gas, to a cooler downstream region where they condense on a substrate to form the solid CdTe film. wikipedia.org This method is noted for producing films with greater uniformity compared to some other techniques. wikipedia.org The temperatures involved in these processes are generally high, often between 1020°C and 1050°C. dtic.mil

The properties of the deposited CdTe are highly dependent on the deposition conditions, such as temperature, furnace pressure, and the molar ratio of the reactants. dtic.mil For instance, the grain size of the CdTe film is influenced by the substrate temperature during deposition; higher temperatures lead to larger grains. wikipedia.org A common issue encountered is the formation of physical voids in the material during deposition, which can be mitigated by controlling the pressure of the more volatile element to suppress sublimation and vacancy formation. dtic.mil

For evaporation purposes, CdTe material can be used in various forms, including pellets, chunks, or powder. The material is heated in a vacuum deposition system, and it can be vaporized at temperatures ranging from 350°C to 950°C, depending on the specific application and desired layer thickness. attelements.com

Nanomaterial Synthesis Routes for Cadmium Telluride

Aqueous and Colloidal Synthesis of Cadmium Telluride Nanocrystals and Quantum Dots

Aqueous and colloidal synthesis routes are widely employed for the production of Cadmium Telluride (CdTe) nanocrystals and quantum dots (QDs) due to their relative simplicity, low cost, and the ability to produce water-soluble particles suitable for various applications. theiet.orgnih.gov These methods involve the reaction of cadmium and tellurium precursors in a liquid medium in the presence of a stabilizing or capping agent.

Aqueous Synthesis is performed directly in water. A typical synthesis involves a cadmium salt (e.g., Cadmium Chloride, CdCl₂) and a tellurium source (e.g., Sodium Tellurite, Na₂TeO₃). theiet.org A capping ligand, such as thioglycolic acid (TGA) or 3-mercapto-1,2-propanediol, is used to control the growth and prevent agglomeration of the nanocrystals. theiet.orgacs.org The reaction is often carried out under basic conditions, and a reducing agent, such as ascorbic acid, may be used to reduce the tellurium precursor to Te²⁻ ions. theiet.org The size of the resulting CdTe QDs, and consequently their photoluminescent properties, can be tuned by varying parameters like the refluxing time. theiet.org For example, by adjusting the refluxing time, CdTe QDs with different emission wavelengths (e.g., 506 nm to 575 nm) can be obtained. theiet.org The quantum yields (QYs) of these aqueous-synthesized QDs can be quite high, with reported values reaching up to 53.3%. theiet.org

Colloidal Synthesis often refers to synthesis in non-aqueous, high-boiling point solvents, a method pioneered by Murray, Norris, and Bawendi. This "hot-injection" method involves the rapid injection of precursors into a hot coordinating solvent. inflibnet.ac.in For CdTe, this could involve injecting a mixture of a tellurium precursor (like tellurium dissolved in trioctylphosphine) and a cadmium precursor (like dimethylcadmium) into hot tri-n-octylphosphine oxide (TOPO). inflibnet.ac.in This process leads to a burst of nucleation followed by controlled growth, resulting in nanocrystals with a narrow size distribution. inflibnet.ac.in

Table 3: Research Findings in Aqueous Synthesis of CdTe Quantum Dots

| Precursors & Capping Agent | Reducing Agent | Key Parameter | Emission Wavelengths | Achieved Quantum Yields (QY) |

|---|---|---|---|---|

| CdCl₂, Na₂TeO₃, Thioglycolic Acid (TGA) | Ascorbic Acid | Refluxing Time | 506, 517, 541, 564, 575 nm | 5.4%, 10.9%, 37.4%, 53.3%, 40.1% |

| CdSO₄, 3-mercapto-1,2-propanediol | Not specified | Particle Diameter | Not specified | Reached 20% for 20 Å particles |

Chemical Co-Precipitation Methodologies for Cadmium Telluride Nanoparticles

Chemical co-precipitation is a straightforward and effective method for synthesizing CdTe nanoparticles. This technique involves the simultaneous precipitation of cadmium and telluride ions from a solution upon the addition of a precipitating agent. The process is typically carried out at or near room temperature.

In a representative synthesis, a cadmium source such as cadmium acetate (B1210297) and a tellurium source like tellurium dioxide are used. jetir.org A complexing agent, for example, triethanolamine (TEA), is often employed to control the reaction rate and the particle size. A reducing agent, such as hydrazine (B178648) hydrate, is used to reduce the tellurium source to form telluride ions. jetir.org

The properties of the synthesized nanoparticles, including their size and crystalline phase, can be influenced by the reaction conditions. For instance, Mn²⁺-doped CdTe nanoparticles have been prepared by co-precipitation using cadmium chloride, sodium hydrogen telluride, and manganese oxide as starting materials, with polyvinyl alcohol (PVA) acting as an assisting agent to control particle size and prevent agglomeration. jocpr.com Characterization of such nanoparticles has confirmed a cubic crystal phase and average crystallite sizes in the nanoscale range (e.g., 43.52 nm). jetir.orgjocpr.com The resulting nanoparticles can exhibit spherical-like structures with diameters around 20 nm. jocpr.com

Advanced Approaches: Microwave and Ultrasonic Assisted Extraction for Cadmium Telluride Quantum Dots

Advanced synthesis techniques such as microwave and ultrasonic-assisted methods offer rapid, efficient, and environmentally friendly pathways for producing Cadmium Telluride (CdTe) quantum dots (QDs). researchgate.net These methods provide significant advantages over traditional synthesis routes by enabling faster reactions and better control over the nanocrystal growth process.

Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to rapidly heat the reaction precursors, leading to a significant reduction in synthesis time. nih.gov For instance, high-quality, monodispersed CdTe nanocrystals with tunable emission spectra can be synthesized in minutes. nih.govrsc.org The process typically involves a solution of a cadmium salt (e.g., Cadmium chloride), a tellurium source (e.g., Sodium tellurite), and a capping agent in an aqueous solution. nih.gov This precursor solution is then subjected to microwave irradiation at a controlled temperature and power, leading to the nucleation and growth of CdTe QDs. nih.govsemanticscholar.org The size of the resulting QDs, and thus their photoluminescent properties, can be precisely controlled by adjusting parameters such as irradiation time, temperature, and precursor concentration. semanticscholar.org Research has demonstrated the synthesis of CdTe QDs with emissions ranging from 516 nm to 650 nm using this reproducible method. rsc.org

Ultrasonic-Assisted Extraction and Synthesis: Sonication is another energy-efficient technique used in the formation of CdTe QDs. It can be employed to prepare precursor materials, such as using an aqueous extract from the Ficus johannis plant as a natural stabilizing agent for the QDs. researchgate.net In this green synthesis approach, powdered fruit from the plant is mixed with distilled water and sonicated to create an extract that facilitates the formation of stable CdTe QDs. researchgate.net Ultrasonic assistance can also be used directly in the synthesis process to create core-shell structures, such as CdTe/CdS QDs, by providing the energy needed for the reaction in a salt water bath heating system. researchgate.net This method is valued for its simplicity and speed. researchgate.net

The following table summarizes typical parameters used in these advanced synthesis methods.

| Synthesis Method | Precursors/Stabilizers | Power/Temperature | Duration | Outcome | Reference |

| Microwave-Assisted | CdCl₂, 3-mercaptopropionic acid, NaHTe | 120 °C | ~2 min | Monodispersed CdTe core QDs | nih.gov |

| Microwave-Assisted | Cadmium salts, water-soluble mercapto compounds, NaHTe, water-soluble polymer | Microwave Reactor | Not specified | Polymer-wrapped CdTe QDs with high fluorescence | google.com |

| Microwave-Assisted | Not specified | 900W / 89 °C - 130 °C | 1-5 min | Different colored QDs (2-6 nm size) | semanticscholar.org |

| Ultrasonic-Assisted | Aqueous extract of Ficus johannis | 45 °C | 15 min | Natural stabilizing precursors for green synthesis | researchgate.net |

Post-Synthetic Treatment and Annealing Effects on Cadmium Telluride Materials

Post-synthetic treatments, particularly thermal and halide-activated annealing, are critical steps for enhancing the performance of Cadmium Telluride materials, especially in photovoltaic applications. researchgate.net These processes are designed to improve the microstructural, optical, and electrical properties of CdTe thin films by promoting recrystallization, removing defects, and controlling grain structure. researchgate.netresearchgate.net

Halide-Activated Annealing Processes (e.g., CuCl₂/CdCl₂/methanol)

Halide-activated annealing, most commonly performed using Cadmium chloride (CdCl₂), is an essential "activation" step for fabricating high-efficiency CdTe thin-film solar cells. researchgate.netresearchgate.netscispace.com The process typically involves applying a supersaturated solution of CdCl₂ in a solvent like methanol to the surface of the CdTe film, followed by thermal annealing. researchgate.netoptica.org

The primary effects of this treatment are the recrystallization of the CdTe layer and the significant reduction of crystalline defects. researchgate.netoptica.org As-deposited CdTe films often contain high densities of planar defects like stacking faults, which can act as recombination centers and limit device efficiency. researchgate.netscispace.com The CdCl₂ treatment effectively removes these stacking faults, passivates grain boundaries, and promotes grain growth. researchgate.netresearchgate.net The chlorine from the CdCl₂ is understood to diffuse along grain boundaries to the CdS/CdTe interface, which is crucial for improving cell performance. researchgate.netscispace.com The treatment parameters, including annealing temperature, duration, and CdCl₂ concentration, must be carefully optimized, as slight deviations can be detrimental to the final device performance. researchgate.net

Research has identified optimal conditions for a wet chemical treatment process to maximize solar cell efficiency.

| Parameter | Condition | Outcome | Reference |

| Solution | 1%wt CdCl₂ in methanol | Optimized for treatment | core.ac.uk |

| Solution Temperature | 50°C | Best results obtained | core.ac.uk |

| Dipping Time | 15 minutes | Optimized for treatment | core.ac.uk |

| Annealing Temperature | 370°C | Best results obtained | core.ac.uk |

| Annealing Time | 15 minutes | Optimized for treatment | core.ac.uk |

This activation process transforms low-efficiency as-deposited CdTe/CdS devices into high-performance solar cells by fundamentally improving the quality of the absorber layer. researchgate.net

Thermal Annealing Regimes and Their Influence on Material Properties

Thermal annealing, both as part of the halide activation and as a separate post-growth treatment, profoundly influences the properties of Cadmium Telluride. The temperature and duration of annealing are key variables that determine the final characteristics of the material. naturalspublishing.com

Annealing generally improves the structural and optical properties of CdTe thin films. naturalspublishing.com For materials like Cadmium Zinc Telluride (CZT), annealing in a Cadmium vapor atmosphere has been shown to effectively lower the density of Tellurium inclusions, which are detrimental defects. spiedigitallibrary.orgspiedigitallibrary.org The process can lead to a more polycrystalline nature and an increase in grain size, which is beneficial for solar cell performance by reducing carrier recombination at grain boundaries. naturalspublishing.comarxiv.org However, the annealing temperature must be carefully selected. While higher temperatures can promote grain growth, they can also introduce thermal stress due to the mismatch in thermal expansion coefficients between the CdTe film and the substrate. arxiv.org

Interestingly, post-activation annealing at excessively high temperatures can reverse the positive effects of the CdCl₂ treatment. Studies have shown that annealing activated devices at temperatures from 400°C to 480°C results in the re-appearance of stacking faults and the removal of chlorine from the grain boundaries. scispace.com This directly corresponds to a significant decrease in solar cell efficiency. This finding provides strong evidence for the direct link between the removal of stacking faults, the presence of chlorine at grain boundaries, and high device performance. scispace.com

The effect of post-activation annealing temperature on the efficiency of CdTe solar cells is demonstrated in the table below.

| Treatment | Temperature | Duration | Effect on Efficiency | Reference |

| Initial State | Post-CdCl₂ Treatment | N/A | Average efficiency of 12% | scispace.com |

| Post-Activation Anneal | 400°C | 35 seconds | Reduction in cell efficiency | scispace.com |

| Post-Activation Anneal | 480°C | 35 seconds | Dramatic decrease to 3% efficiency | scispace.com |

These results underscore the critical importance of precise thermal management during the post-synthetic processing of Cadmium Telluride materials.

Advanced Structural Characterization and Crystallography of Cadmium Telluride

Crystalline Phases and Polymorphism of Cadmium Telluride

Under ambient conditions, cadmium telluride typically crystallizes in the cubic zinc-blende structure. aps.orgprosunsemi.com However, it exhibits a rich polymorphism, transitioning through several phases under high pressure.

The most common and stable phase of cadmium telluride at ambient pressure is the zinc-blende (or sphalerite) structure. aps.orgmaterialsproject.org This cubic crystal system (space group F4̅3m) consists of two interpenetrating face-centered cubic lattices, one of cadmium and one of tellurium. prosunsemi.commaterialsproject.org Each atom is tetrahedrally bonded to four atoms of the other element.

While less common, the hexagonal wurtzite phase of CdTe can also be synthesized, particularly in nanomaterials like nanowires. aip.orgrsc.orgatomfair.com The formation of either the zinc-blende or wurtzite phase in nanocrystals can be influenced by surface chemistry; anion-rich surfaces tend to favor the zinc-blende structure, while cation-rich surfaces favor the wurtzite phase. rsc.org The growth conditions, such as temperature and deposition rate, also play a crucial role in determining the resulting crystalline phase in nanowire arrays. rsc.org Theoretical studies suggest that the zinc-blende and wurtzite phases have very close energy values, explaining the possibility of synthesizing the metastable wurtzite form. aip.org

| Property | Zinc-Blende | Wurtzite |

|---|---|---|

| Crystal System | Cubic | Hexagonal |

| Space Group | F4̅3m | P6₃mc |

| Coordination | Tetrahedral | Tetrahedral |

| Stability | Stable at ambient conditions | Metastable, observed in nanostructures |

When subjected to high pressure, cadmium telluride undergoes a series of structural phase transitions. The initial zinc-blende structure transforms into a semimetallic rocksalt (NaCl-type) structure at approximately 3.5 GPa. aps.orgaps.org This transition involves a change in coordination from fourfold to sixfold.

Further increases in pressure induce additional transformations. At around 10-12 GPa, the rocksalt phase transitions to a metallic orthorhombic structure with the Cmcm space group. aps.orgsrce.hrresearchgate.net This transition is driven by a soft transversal acoustic phonon mode at the Brillouin zone boundary. srce.hr At an even higher pressure of approximately 42 GPa, a further transition to a "post-Cmcm" phase occurs. aps.orgsemanticscholar.org The crystal structure of this long-sought-after post-Cmcm phase has been identified as a monoclinic structure with the P2₁/m space group. aps.orgsemanticscholar.org

Detailed investigations of the initial phase transition from zinc-blende to rocksalt have revealed the existence of a transient, intermediate phase with a cinnabar structure. aps.orgaps.org This cinnabar phase exists within a very narrow pressure range. aps.org The transition sequence is therefore more accurately described as zinc-blende → cinnabar → rocksalt. aps.org The cinnabar structure in CdTe is notable as it was the first observation of this structure outside of the mercury chalcogenides. aps.org First-principles calculations have determined the transition from the zinc-blende to the cinnabar phase to occur at 4.0 GPa, and the subsequent transition to the rocksalt phase at 4.9 GPa. researchgate.net

The sequence of pressure-induced phase transitions in cadmium telluride has been a subject of both theoretical and experimental investigation. Density functional theory (DFT) calculations have successfully reproduced the experimentally observed transition sequence of zinc-blende → cinnabar → rocksalt → Cmcm. aps.orgsemanticscholar.org Furthermore, theoretical calculations predicted a phase transition at 44 GPa, which is in close agreement with the experimental observation of the transition to the post-Cmcm phase at 42 GPa. aps.org Analysis of the phase transition pathway suggests that the monoclinic P2₁/m (post-Cmcm) structure is an intermediate phase between the Cmcm and a predicted higher-pressure B11 phase. aps.org Calculations also predict a further transition from the P2₁/m phase to a P4/nmm structure at approximately 68 GPa. aps.orgsemanticscholar.org

| Phase | Crystal System | Space Group | Transition Pressure (GPa) | Source |

|---|---|---|---|---|

| Zinc-Blende | Cubic | F4̅3m | Ambient | aps.org |

| Cinnabar | Trigonal | P3₁21 | ~3.5 | aps.orgaps.org |

| Rocksalt | Cubic | Fm3̅m | ~3.5-3.8 | aps.orgingentaconnect.com |

| Cmcm | Orthorhombic | Cmcm | 10-12 | aps.orgsrce.hrresearchgate.net |

| Post-Cmcm (P2₁/m) | Monoclinic | P2₁/m | 42 | aps.orgsemanticscholar.org |

| P4/nmm (Predicted) | Tetragonal | P4/nmm | ~68 | aps.orgsemanticscholar.org |

An interesting theoretical finding is that the enthalpy of cadmium telluride becomes higher than the sum of the enthalpies of its constituent elements, cadmium and tellurium, at pressures exceeding 34 GPa. aps.orgsemanticscholar.org This suggests that CdTe could potentially decompose into its elemental constituents at these high pressures. However, experimental observations show that CdTe remains stable well above this pressure. aps.org The extraordinary dynamic stability, as revealed by phonon dispersion relations, prevents this decomposition. aps.orgsemanticscholar.org This indicates the existence of a significant kinetic energy barrier that hinders the decomposition of cadmium telluride at high pressures. aps.org

Microstructural and Morphological Analysis of Cadmium Telluride Materials

The microstructure and surface morphology of cadmium telluride materials are highly dependent on the fabrication method and conditions. For thin films, which are crucial for photovoltaic applications, techniques such as close-spaced sublimation (CSS), vacuum thermal evaporation, and sputtering are commonly employed. utep.edubsu.byiipseries.org

Scanning electron microscopy (SEM) studies of CdTe thin films often reveal a polycrystalline nature, with grain size and morphology being influenced by deposition parameters. utep.eduresearchgate.net For instance, in CdTe films deposited by CSS, the grain size can be controlled by the deposition pressure, with larger grains forming at lower pressures. researchgate.net The substrate temperature also has a significant impact; for films produced by vacuum evaporation, lower substrate temperatures (e.g., 200 K) can lead to a homogeneous surface with small, uniform grains. nih.gov

The crystalline quality and orientation are typically analyzed using X-ray diffraction (XRD). XRD patterns of CdTe thin films often show a preferential orientation, commonly along the (111) plane of the cubic structure. researchgate.netnih.gov Post-deposition treatments, such as with cadmium chloride (CdCl₂), are often used to improve the microstructure and performance of CdTe solar cells. While SEM may not show substantial changes in grain structure after CdCl₂ treatment, XRD can reveal changes in preferred orientation, indicating recrystallization of the grains. kisti.re.kr

Structural Characterization Techniques for Cadmium Telluride

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and phase composition of materials. In the study of CdTe, both laboratory-based powder XRD and high-intensity synchrotron XRD are employed.

Powder XRD is routinely used to identify the crystalline phases present in CdTe samples, whether in powder, thin-film, or nanocrystal form. nih.govresearchgate.net The diffraction pattern reveals the crystal structure, with CdTe typically exhibiting a cubic zinc blende structure. researchgate.netmaterialsproject.org Analysis of the diffraction peaks can also provide information on preferential crystal orientation (texture), crystallite size, and lattice strain. researchgate.netresearchgate.net For example, XRD analysis of CdTe thin films often shows a preferential (111) orientation. researchgate.net

Synchrotron XRD offers significantly higher resolution and intensity compared to conventional X-ray sources, enabling more detailed structural investigations. It has been used to study pressure-induced structural phase transitions in CdTe. At ambient pressure, CdTe has a zinc blende structure, which transitions to a rocksalt structure at higher pressures, followed by further transitions to orthorhombic (Cmcm) and monoclinic (P2₁/m) phases at even greater pressures. aps.org This technique is also invaluable for in-situ studies of phase transformations during material processing.

| Phase | Crystal System | Space Group | Conditions |

|---|---|---|---|

| Zinc Blende | Cubic | F4̅3m materialsproject.org | Ambient pressure. aps.org |

| Rocksalt | Cubic | Fm3̅m | Above ~3.5 GPa. aps.org |

| Orthorhombic | Orthorhombic | Cmcm | Above ~12 GPa. aps.org |

| Monoclinic | Monoclinic | P2₁/m | Above ~42 GPa. aps.org |

Electron microscopy techniques are indispensable for visualizing the microstructure of CdTe from the micron to the atomic scale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and grain structure of CdTe thin films. researchgate.netutep.edu SEM images can reveal details about grain size, shape, and packing density, and how these evolve with different deposition conditions or post-deposition treatments. researchgate.netmdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition maps of the material, which is useful for identifying the distribution of constituent elements and impurities. nrel.govaip.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to study the internal microstructure of CdTe. TEM analysis of cross-sectioned thin films can reveal the columnar nature of grains, the presence and distribution of defects such as stacking faults and dislocations, and the structure of interfaces between different layers. lboro.ac.uknrel.gov

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level resolution, allowing for the direct imaging of the crystal lattice. HRTEM is a powerful tool for studying the atomic structure of grain boundaries and interfaces, revealing the precise arrangement of atoms and the nature of any defects present. lboro.ac.uk This level of detail is crucial for understanding how these features impact the electronic properties of the material.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography of materials at the nanoscale. nanoscientific.org In the context of CdTe, AFM is extensively used to quantify the surface roughness of thin films. researchgate.netresearchgate.net The technique provides three-dimensional images of the surface, from which parameters like the root-mean-square (RMS) roughness can be calculated. researchgate.netresearchgate.net

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful crystallographic technique performed within a Transmission Electron Microscope (TEM) to determine the crystal structure and orientation of materials. wikipedia.org In the study of cadmium telluride (CdTe), SAED is instrumental for confirming its crystalline nature, identifying phases, and determining the orientation of grains. The technique involves directing a parallel electron beam onto a specific area of the sample and observing the resulting diffraction pattern on a screen below. wikipedia.org

The nature of the SAED pattern provides immediate insight into the crystallinity of the CdTe sample. A pattern of sharp, discrete spots indicates a single-crystal structure, where the arrangement of spots corresponds to a specific crystallographic zone axis. Conversely, a pattern of concentric rings is characteristic of a polycrystalline material, where the rings are formed by the diffraction from numerous, randomly oriented crystallites. youtube.com For amorphous materials, the pattern would consist of broad, diffuse halos.

Research on CdTe thin films frequently employs SAED to verify their structural integrity. Studies have consistently shown that CdTe thin films are typically polycrystalline with a cubic zincblende structure. researchgate.netrsc.org The diffraction rings observed in SAED patterns of these films can be indexed to specific crystallographic planes of the cubic CdTe structure, such as (111), (220), and (311). rsc.orgresearchgate.net The analysis of these patterns confirms the preferential orientation of the crystallites, which is a critical factor in the performance of CdTe-based photovoltaic devices. For instance, a strong (111) preferred orientation is often observed in evaporated CdTe thin films. core.ac.uk

Furthermore, SAED is used to analyze structural changes resulting from different synthesis or post-processing conditions. For example, SAED analysis of CdTe films deposited at high temperatures has been used to identify the formation of twins and stacking faults within the crystal structure. arxiv.org The diffraction patterns in such cases may show extra spots or streaking, which provides detailed information about these crystalline defects.

The interplanar spacing (d-spacing) can be calculated from the radii of the diffraction rings or the distance of diffraction spots from the central beam. These experimental values are then compared with standard crystallographic data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the material's phase and lattice parameters. mdpi.commdpi.com

The following table summarizes representative SAED findings for cadmium telluride from various research studies.

| Sample Type | SAED Pattern Observed | Indexed Miller (hkl) Planes | Confirmed Crystal Structure | Key Findings |

| Sintered CdTe Thin Films | Concentric Rings | (111), (220), (311) | Polycrystalline Cubic | Confirmed polycrystalline nature with cubic structure; ring patterns used for indexing. researchgate.net |

| High-Temp Vapor Deposited CdTe Film | Spots and Diffraction Patterns | Not specified | Single Crystal with Defects | Revealed the presence of twins and stacking faults within the crystal structure. arxiv.org |

| Post-Treated CdTe Thin Films | Concentric Rings | (111), (220), (311) | Polycrystalline Cubic (Zincblende) | Confirmed the main diffraction peak corresponds to the (111) cubic plane. rsc.org |

| Evaporated CdTe Thin Films | Concentric Rings with Preferred Orientation | (111) | Polycrystalline Cubic | Showed a clear preferential orientation along the direction. core.ac.uk |

Theoretical and Computational Investigations of Cadmium Telluride Electronic Structure

Density Functional Theory (DFT) Applications in Cadmium Telluride Research

Density Functional Theory (DFT) has become a vital tool for investigating the structural and electronic properties of cadmium telluride (CdTe) in its bulk, nanocluster, and thin-film forms. mountainscholar.orgmountainscholar.orgmu.edu.et DFT calculations, based on first principles, allow for the prediction of material behavior from quantum mechanical considerations without requiring extensive experimental data. mountainscholar.org This approach uses the spatially dependent electron density as a functional to study many-body systems. mountainscholar.org Various exchange-correlation (XC) functionals are employed within DFT to model the complex interactions between electrons. mountainscholar.orgmountainscholar.org

Electronic Band Structure Calculations and Band Gap Determination

A key application of DFT in CdTe research is the calculation of its electronic band structure and the determination of its band gap (E_g). academiascience.orgresearchgate.netscientific.net Bulk CdTe possesses a direct band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone, specifically the Γ point. mdpi.comresearchgate.net This property is crucial for its use as an absorber material in solar cells. mdpi.com

Standard DFT approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been found to consistently underestimate the experimental band gap of CdTe, which is approximately 1.44-1.5 eV. mountainscholar.orgmountainscholar.orgacademiascience.orgmdpi.com For instance, some GGA calculations have yielded a band gap of 0.494 eV, while LDA and GGA functionals have shown error percentages of 57% and 40% respectively when compared to experimental values. mountainscholar.orgmountainscholar.orgmdpi.com

To address this "band gap problem," more advanced methods are employed. The use of Hubbard corrections (GGA+U) has shown significant improvement. By applying a Hubbard correction U_4d = 5.80 eV for Cadmium (Cd) and U_5p = 2.55 eV for Tellurium (Te) atoms, a band gap of 1.438 eV has been obtained, which is in excellent agreement with experimental data. mdpi.com Other approaches like the meta-GGA (MGGA) and hybrid functionals such as HSE06 have also provided more accurate predictions, with HSE06 predicting the band gap to within 4% of the experimental value. mountainscholar.orgmountainscholar.org The LDA-1/2 and GGA-1/2 methods have demonstrated the highest accuracy, predicting the band gap to within 2% of the experimental value. mountainscholar.org The modified Becke-Johnson (mBJ) potential has also been successful, yielding a direct band gap of 1.46 eV. iaea.org

The following table summarizes the band gap values of bulk CdTe calculated using different DFT functionals:

| Functional/Method | Calculated Band Gap (eV) | Reference |

| GGA | 0.494 | mdpi.com |

| GGA+U | 1.438 | mdpi.com |

| LDA | ~0.6 | ju.edu.et |

| GGA | ~0.8 | ju.edu.et |

| mBJ | 1.46 | iaea.org |

| HSE06 | Within 4% of experimental | mountainscholar.orgmountainscholar.org |

| LDA-1/2, GGA-1/2 | Within 2% of experimental | mountainscholar.org |

Density of States (DOS) Analysis and Orbital Contributions to Electronic Bands

The analysis of the total and partial density of states (DOS and PDOS) provides detailed insights into the electronic structure of CdTe. academiascience.orgresearchgate.net These analyses reveal the contributions of different atomic orbitals to the formation of the valence and conduction bands. researchgate.netresearchpublish.com

In bulk CdTe, the upper part of the valence band, from approximately -5 eV to the valence band maximum (VBM), is primarily composed of Te 5p-states, with some hybridization with Cd 4p and 4s-states. researchgate.net The lower part of the valence band is dominated by Cd 4d states. academiascience.org The bottom of the conduction band mainly consists of Cd 5s and Te 5s states. core.ac.uk

For (CdTe)34 nanoclusters, the top of the valence band is predominantly formed by Te p-orbitals with a minor contribution from d-orbitals. researchpublish.com The bottom of the conduction band originates from p-orbitals with some d-orbital contribution. researchpublish.com In these nanoclusters, strong s-orbital peaks are observed near the bottom of the valence band. researchpublish.com

The charge density distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in CdnTen clusters shows that the HOMO levels are mainly localized on the Te atoms, while the LUMO levels are distributed on the Cd atoms. mu.edu.et

Geometry Optimization and Binding Energy Calculations for Cadmium Telluride Clusters

DFT is extensively used to determine the stable geometries of CdTe clusters (CdnTen) and to calculate their binding energies, which are indicators of their stability. mdpi.comijcrt.org Geometry optimization is performed by allowing the atomic structures to fully relax to their lowest energy configurations. mu.edu.etaps.org

Studies on small CdnTen clusters (n ≤ 10) have investigated both linear and ring structures. mdpi.com For linear clusters, the binding energy per CdTe molecule increases with the cluster size, indicating increasing stability. mdpi.com The most favorable linear structures were found for n=6 and 9. mdpi.com For ring-type structures, the maximum binding energy was observed for the n=5 cluster, and the most stable structures were for n=3 and 5. mdpi.com In general, ring-type structures were found to be more favorable than linear ones. mdpi.com

The binding energy (Eb) is typically calculated using the formula: Eb = [n * E_total(Cd) + n * E_total(Te) - E_total(CdnTen)] / (2n) where E_total(Cd), E_total(Te), and E_total(CdnTen) are the total energies of a single Cd atom, a single Te atom, and the CdnTen cluster, respectively, and n is the number of CdTe pairs. ijcrt.org

The following table presents calculated binding energies for some CdnTen clusters:

| Cluster (n) | Structure | Binding Energy (eV/atom) | Reference |

| 1 | Dimer | 0.95 | mu.edu.et |

| 2 | Rhombus | 1.92 | mu.edu.et |

| 5 | 3D | 2.44 | mu.edu.et |

| 7 | 3D | 2.55 | mu.edu.et |

Influence of Relativistic Effects on Electronic Property Predictions for Cadmium Telluride

Relativistic effects, particularly spin-orbit coupling (SOC), have a significant impact on the electronic properties of CdTe, a material containing heavy elements like Te and Cd. sumdu.edu.uadoi.org Including SOC in DFT calculations is crucial for accurately predicting the band structure. uchile.cl

SOC causes a narrowing of the band gap in CdTe. sumdu.edu.ua Calculations have shown that SOC can decrease the band gap by as much as 0.27 eV. sumdu.edu.ua For example, one study reported a band gap of 2.10 eV without SOC, which was reduced to 1.83 eV after including SOC, bringing it closer to the experimental value. sumdu.edu.ua Another study showed a reduction from 1.8 eV to 1.0 eV when relativistic effects were considered. researchgate.netdntb.gov.ua This reduction is attributed to the hybridization of p and d orbitals in the uppermost valence band, where the d orbitals are pushed upwards. researchgate.net

Furthermore, SOC leads to a splitting of the energy bands. In CdSe and CdTe, the spin-orbit interaction causes a clear separation of the 4d electron energy bands into two parts. sumdu.edu.ua It also splits the six-fold degenerate state at the top of the valence band (at the Γ point) into a four-fold degenerate level and a two-fold degenerate level. core.ac.uk This splitting is essential for understanding spectroscopic transitions. doi.org

Study of HOMO-LUMO Gaps in Cadmium Telluride Nanoclusters

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for nanoclusters, analogous to the band gap in bulk materials. scientific.netmdpi.comresearchpublish.com This HOMO-LUMO gap is a key indicator of the cluster's chemical reactivity and stability. ijcrt.org

For CdnTen clusters, the HOMO-LUMO gap exhibits a strong dependence on the cluster size and geometry, a phenomenon known as the quantum confinement effect. mdpi.comrsc.org However, the trend is not always monotonic.

For linear CdnTen clusters, the HOMO-LUMO gap generally decreases as the cluster size increases. mdpi.com This is attributed to the increasing overlap of the s- and d-orbitals of Cd with the p-orbital of Te. mdpi.com In contrast, ring-structured clusters show larger HOMO-LUMO gaps than the bulk crystal. mdpi.com For these ring clusters, the gap first increases with size up to n=5 and then decreases. mdpi.com

Studies on various CdnTen clusters (n=1-17) have revealed that the HOMO-LUMO gaps can vary significantly, for instance, from 1.63 eV for the CdTe dimer to 4.00 eV for a Cd12Te12 hollow cage structure. rsc.orgrsc.org Hollow cage isomers generally exhibit noticeably higher HOMO-LUMO gaps compared to core-shell structures of the same size. rsc.orgrsc.org

The following table provides a sample of calculated HOMO-LUMO gaps for different CdnTen clusters:

| Cluster | HOMO-LUMO Gap (eV) | Reference |

| CdTe (dimer) | 1.63 | rsc.orgrsc.org |

| Cd2Te2 | 2.62 | rsc.orgrsc.org |

| Cd9Te9 | 3.75 | rsc.org |

| Cd12Te12 (hollow cage) | 4.00 | rsc.orgrsc.org |

| Cd15Te15 (hollow cage) | 3.80 | rsc.org |

Electronic Structure of Cadmium Telluride Alloys and Heterostructures

The electronic properties of CdTe can be further tailored by forming alloys and heterostructures, which are crucial for various device applications, particularly in photovoltaics and infrared detectors. osti.govdtic.milrsc.org

Alloying CdTe with other elements, such as mercury (Hg) to form HgCdTe or zinc (Zn) to form CdZnTe, allows for the tuning of the band gap over a wide range. dtic.milrsc.org The HgCdTe alloy system is particularly notable as its band gap can be adjusted from -0.3 eV (for HgTe, a semimetal) to 1.5 eV (for CdTe), covering the entire infrared spectrum. rsc.org Theoretical studies of these alloys, often using approaches like the coherent potential approximation (CPA), have revealed that the primary source of alloy disorder in HgCdTe is the s-energy variation between Hg and Cd sites due to relativistic effects. dtic.mil Doping CdTe with elements like chromium (Cr) can introduce half-metallic ferromagnetic behavior, with the band gap in the spin-down state increasing with the dopant concentration, making it suitable for spintronic applications. chalcogen.ro

Heterostructures, formed by interfacing CdTe with other materials, are fundamental to solar cell design. osti.govnsf.gov The alignment of energy bands at the interface is a critical factor determining device performance. DFT and non-equilibrium Green's function (NEGF) methods are used to model these interfaces, such as the CdTe/Te and CdTe/SnO2 heterojunctions. nsf.govaip.org These calculations provide detailed information on band offsets, band bending, and the presence of interface states that can act as recombination centers. osti.govaip.org For instance, in a CdTe/SnO2 heterostructure, doping the SnO2 layer with magnesium (Mg) can modify the electronic structure at the interface. aip.org Similarly, in HgTe/CdTe superlattices, quantum confinement effects strongly modify the electronic properties, and the inclusion of spin-orbit coupling is essential for accurate band structure calculations. rsc.org

| System | Key Electronic Feature | Investigated Properties | Reference |

| HgCdTe Alloys | Adjustable band gap (-0.3 to 1.5 eV) | Alloy disorder, band structure, high electron mobility | dtic.milrsc.orgjournal-spqeo.org.ua |

| Cr-doped CdTe | Half-metallic ferromagnetism | Spin-polarized band structure, density of states | chalcogen.ro |

| CdTe/Te Interface | Band alignment | Local density of states, binding energies | nsf.gov |

| CdTe/SnO2 Heterojunction | Interface electronic structure | Band alignment, interface states, effect of doping | aip.org |

| HgTe/CdTe Superlattices | Quantum confinement effects | Band structure, density of states, effect of layer thickness | rsc.org |

Impact of Alloying Elements (e.g., Zinc, Selenium) on Electronic Properties and Band Alignment

Alloying cadmium telluride with other elements is a common strategy to tune its electronic properties for specific applications. Zinc (Zn) and selenium (Se) are two of the most significant alloying elements, and their effects have been extensively studied through theoretical and computational methods.

The addition of selenium to form cadmium selenide (B1212193) telluride (CdSeTe) alloys has been a key factor in boosting the efficiency of CdTe solar cells. lboro.ac.ukresearchgate.net Alloying with selenium reduces the material's bandgap, which allows for increased absorption of long-wavelength light and consequently a higher short-circuit current density. lboro.ac.ukresearchgate.netaip.orgaip.org Theoretical models and experimental observations have shown that selenium alloying not only enhances photocurrent but also helps maintain or even improve the open-circuit voltage, which is linked to improved minority carrier lifetimes. lboro.ac.ukresearchgate.netaip.org It is proposed that selenium passivates defects within the bulk material and at grain boundaries, reducing recombination rates. lboro.ac.ukaip.orgaip.org Furthermore, creating a graded CdSeTe/CdTe structure, with a higher selenium concentration at the front of the solar cell, can establish a more favorable band alignment with adjacent layers and create an electron reflector at the back, further minimizing recombination losses. lboro.ac.ukosti.gov

| Alloying Element | Primary Effect on CdTe | Impact on Electronic Properties | Relevance to Devices |

|---|---|---|---|

| Selenium (Se) | Forms CdSeTe alloy | Reduces bandgap, increases minority carrier lifetime. lboro.ac.ukresearchgate.netaip.org | Increases short-circuit current and efficiency in solar cells. lboro.ac.ukresearchgate.net |

| Zinc (Zn) | Forms CdZnTe alloy | Increases bandgap. | Used in applications requiring a wider bandgap than pure CdTe. |

Band Alignment at Heterointerfaces (e.g., Cadmium Sulfide (B99878)/Cadmium Telluride, Zinc-Blende/Wurtzite)

The interface between two different semiconductor materials, known as a heterointerface, is a critical region that governs the performance of electronic and optoelectronic devices. The alignment of the energy bands at these interfaces dictates how charge carriers (electrons and holes) are transported across the junction.

A crucial heterointerface in many CdTe-based solar cells is the junction between n-type cadmium sulfide (CdS) and p-type CdTe. mdpi.com The relative alignment of the conduction and valence bands of these two materials determines the efficiency of charge separation and collection. mdpi.com Theoretical and experimental studies have investigated this interface extensively. d-nb.info A "spike-like" conduction band offset (CBO), where the conduction band of CdS is slightly higher than that of CdTe, is generally considered optimal, as it provides a minimal barrier for electron transport while blocking hole recombination at the interface. mdpi.com Photoelectron spectroscopy is a key experimental technique used to determine the band alignment at buried CdTe/CdS interfaces, providing valuable data to validate and refine theoretical models. d-nb.info The intermixing of elements at the CdS/CdTe interface during fabrication can also significantly impact the final band alignment and device performance. mdpi.com

The crystal structure of CdTe can also influence band alignment. While CdTe typically crystallizes in the zinc-blende structure, the wurtzite phase can also be present, particularly in nanostructures or at interfaces. nih.gov The interface between zinc-blende and wurtzite CdTe phases, or between wurtzite CdS and zinc-blende CdTe, creates a heterostructure with a specific band alignment. nih.gov For instance, wurtzite-CdS/zinc-blende-CdTe heterodimers exhibit a staggered (type-II) band alignment, which promotes the spatial separation of photo-generated electrons and holes, a desirable characteristic for photovoltaic and photocatalytic applications. nih.gov

| Heterointerface | Typical Band Alignment Type | Conduction Band Offset (CBO) | Significance |

|---|---|---|---|

| CdS/CdTe | Spike or Cliff mdpi.com | ~0.1 eV (spike) d-nb.info | Crucial for charge separation in CdTe solar cells. mdpi.com |

| Wurtzite-CdS/Zinc-Blende-CdTe | Staggered (Type-II) nih.gov | - | Promotes spatial charge separation. nih.gov |

| Zinc-Blende/Wurtzite CdTe | - | - | Can influence carrier transport at interfaces and in nanostructures. |

Defect Chemistry and Impurity Effects in Cadmium Telluride

The electronic and optical properties of cadmium telluride are profoundly influenced by the presence of native point defects, impurities, and extended defects like grain boundaries. Understanding and controlling these defects is paramount for producing high-quality, high-performance CdTe-based devices.

Theoretical Modeling of Intrinsic Point Defects and Complex Formation

Intrinsic point defects, such as vacancies (missing atoms), interstitials (atoms in between regular lattice sites), and antisites (atoms on the wrong sublattice), are thermodynamically stable in any crystal. In CdTe, the most common intrinsic defects include cadmium vacancies (VCd), tellurium vacancies (VTe), cadmium interstitials (Cdi), tellurium interstitials (Tei), and tellurium antisites (TeCd). acs.org

First-principles calculations are used to determine the formation energies of these defects, which depend on the atomic chemical potentials (i.e., whether the material is Cd-rich or Te-rich) and the position of the Fermi level. acs.org For example, under Cd-rich conditions, VTe, Cdi, and VCd are the defects with the lowest formation energies. acs.org VCd is a key acceptor defect, while VTe and Cdi act as donors. acs.org The tellurium antisite, TeCd, is a particularly detrimental defect as it can act as a recombination center. researchgate.netrsc.org

These individual point defects can interact with each other to form more complex defects. researchgate.netrsc.orgosti.gov The formation of these complexes is often energetically favorable and can significantly alter the electronic properties of the material. researchgate.net For instance, a TeCd defect can form a complex with a VCd. researchgate.net Theoretical studies investigate the binding energies of these complexes to predict their stability and concentration. rsc.orgosti.gov Understanding defect complex formation is crucial for explaining experimentally observed phenomena and for developing strategies to passivate harmful defects. researchgate.netrsc.org

Investigation of Dopants (e.g., Vanadium, Manganese, Chlorine, Arsenic, Antimony, Iodine) and Their Electronic States

Intentional introduction of foreign atoms, or dopants, is used to control the conductivity type (n-type or p-type) and carrier concentration in CdTe.

Chlorine (Cl) : Chlorine is a widely used n-type dopant in CdTe. It is often introduced during a post-deposition treatment with cadmium chloride (CdCl2). osti.gov Theoretically, Cl is expected to substitute for Te (ClTe) and act as a shallow donor. osti.govaip.org However, Cl also plays a crucial role in defect passivation. It can form complexes with cadmium vacancies (VCd), creating what is known as an A-center ((ClTe-VCd)-). aip.orgdiva-portal.orgresearchgate.net This complex formation can effectively passivate the deep trap states associated with VCd, a process referred to as self-purification, leading to improved material quality and device performance. aip.orgresearchgate.net

Arsenic (As) and Antimony (Sb) : Arsenic and Antimony are group-V elements used as p-type dopants in CdTe, substituting for Te (AsTe, SbTe). osti.govlboro.ac.ukmountainscholar.orgresearchgate.netnih.govaip.orgresearchgate.netresearchgate.net Achieving high levels of active p-type doping with these elements can be challenging due to self-compensation, where the dopant atoms themselves induce the formation of compensating defects. nih.govresearchgate.netaip.org Hybrid density functional calculations have been employed to investigate the ionization energies of these dopants and the formation of compensating centers. osti.gov For Sb, calculations predict an ionization energy of around 116 meV, which is in reasonable agreement with experimental values. osti.gov While As and Sb can lead to higher hole concentrations than traditional copper doping, their effectiveness can be limited by the formation of AX centers, which are deeper acceptor levels resulting from lattice relaxation. osti.govnih.govresearchgate.net

Vanadium (V) and Manganese (Mn) : Vanadium and Manganese are transition metal dopants that introduce deep levels within the CdTe bandgap. aps.orgarxiv.orgarxiv.org These dopants are of interest for applications such as photorefractive devices and diluted magnetic semiconductors. In V-doped CdTe, vanadium can act as a deep donor. arxiv.orgarxiv.org Manganese, when introduced into CdTe, typically acts as an isoelectronic impurity, substituting for Cd without introducing free carriers. arxiv.orgarxiv.org However, it can influence the electronic and magnetic properties of the material. acs.orgpusan.ac.kr Co-doping with both V and Mn has been shown to enhance the photorefractive properties of CdTe. aps.org

Iodine (I) : Similar to chlorine, iodine is a halogen and is expected to act as a donor in CdTe. Theoretical studies suggest that iodine, like other halogens, can contribute to the self-compensation mechanism, which helps in achieving high-resistivity material. aip.org

| Dopant | Typical Site | Doping Type | Key Electronic Effects and Associated Complexes |

|---|---|---|---|

| Vanadium (V) | - | Deep Donor arxiv.orgarxiv.org | Introduces deep levels in the bandgap. arxiv.orgarxiv.org |

| Manganese (Mn) | Substitutional for Cd | Isoelectronic arxiv.orgarxiv.org | Can introduce trap states and affect carrier lifetime. acs.org |

| Chlorine (Cl) | Substitutional for Te (ClTe) | Shallow Donor osti.govaip.org | Forms (ClTe-VCd) A-center complexes, leading to passivation. aip.orgdiva-portal.orgresearchgate.net |

| Arsenic (As) | Substitutional for Te (AsTe) | Shallow Acceptor lboro.ac.ukmountainscholar.org | Prone to self-compensation and formation of AX centers. researchgate.netaip.org |

| Antimony (Sb) | Substitutional for Te (SbTe) | Shallow Acceptor osti.govaip.org | Ionization energy ~103-116 meV; can form AX centers. osti.govnih.gov |

| Iodine (I) | Substitutional for Te | Shallow Donor | Contributes to self-compensation. aip.org |

Role of Grain Boundaries and Surface Defect States in Electronic Behavior

However, grain boundaries in CdTe are not always detrimental. It has been shown that they can also provide efficient pathways for electron conduction. osti.gov The electrical properties of grain boundaries are highly dependent on their chemical composition. For example, the segregation of chlorine at grain boundaries is a critical aspect of the CdCl2 treatment. osti.gov Theoretical calculations suggest that Cl can dope (B7801613) the grain boundaries n-type, leading to band bending at the grain boundary-grain interface. osti.gov This band bending can create an electric field that separates photo-generated electrons and holes, directing electrons along the grain boundaries and keeping holes within the grain interiors, which can be beneficial for charge collection in solar cells. osti.gov The co-passivation of grain boundaries with both sulfur and chlorine has also been investigated, with theoretical studies indicating that this can effectively eliminate all gap states associated with the grain boundary. aip.org

Surface defects also play a crucial role, as the surface represents a major disruption of the crystal lattice. These defects can act as recombination sites and influence the band bending at the surface, affecting the performance of devices. Passivation of surface defects is therefore a critical step in fabricating high-efficiency CdTe devices.

Analysis of Excess Stoichiometric Components and Their Impact on Material Properties

The stoichiometry of CdTe, i.e., the precise ratio of cadmium to tellurium atoms, has a profound impact on its defect chemistry and, consequently, its electronic properties. The material can be grown under either Cd-rich or Te-rich conditions.

Te-rich conditions : Growing CdTe under an excess of tellurium generally leads to the formation of cadmium vacancies (VCd), which are acceptor-type defects. diva-portal.org This is why Te-rich CdTe is typically p-type. However, the presence of these vacancies can also lead to compensation and the formation of defect complexes that can trap charge carriers. diva-portal.org For instance, in Cl-doped CdTe grown under Te-rich conditions, the formation of (ClTe-VCd) complexes is prevalent. aip.org

The interplay between the stoichiometric conditions and the presence of extrinsic dopants ultimately determines the net carrier concentration and the dominant defect types within the material.

Spectroscopic Probing of Cadmium Telluride Optical and Electronic Transitions

Optical Absorption and Transmission Spectroscopy of Cadmium Telluride

Optical absorption and transmission spectroscopy are fundamental methods used to determine how light interacts with CdTe. By measuring the amount of light that passes through a material or is absorbed at different wavelengths, it is possible to deduce critical information about its electronic structure, such as the band gap energy and the presence of defect states.

The optical absorption coefficient (α) of a material quantifies its ability to absorb light at a specific wavelength. In CdTe, the absorption coefficient is a strong function of the incident photon energy. For photon energies below the band gap, the material is largely transparent, and the absorption coefficient is low. However, as the photon energy approaches the band gap energy, the absorption increases sharply. This is because photons with sufficient energy can excite electrons from the valence band to the conduction band, a process known as fundamental absorption.

The spectral dependence of the absorption coefficient provides valuable information about the nature of the electronic transitions. For a direct band gap semiconductor like CdTe, the relationship between the absorption coefficient and the photon energy (hν) near the band edge can be described by the Tauc relation for direct transitions:

(αhν)² = A(hν - E_g)

where A is a constant and E_g is the optical band gap. By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the energy axis, the direct band gap of CdTe can be determined. At room temperature, the band gap of CdTe is approximately 1.5 eV. refractiveindex.infouq.edu.au

The absorption coefficient of CdTe is notably high in the visible region of the electromagnetic spectrum, on the order of 10⁵ cm⁻¹. researchgate.netiust.ac.ir This high absorption coefficient means that most of the incident sunlight can be absorbed within a very thin layer of the material, making it an excellent candidate for thin-film solar cell applications. iust.ac.iraip.orgarxiv.org

The processing conditions of CdTe thin films, such as the deposition method (e.g., close-space sublimation or RF sputtering) and post-deposition treatments (e.g., cadmium chloride treatment), can significantly influence the optical absorption characteristics. aip.org For instance, the absorption spectra of CdTe thin films can vary with the thickness of the film and the substrate temperature during deposition. researchgate.netiust.ac.ir

| Property | Value | Reference |

|---|---|---|

| Optical Band Gap (Direct) | ~1.5 eV | refractiveindex.infouq.edu.au |

| Absorption Coefficient (in the visible range) | ~10⁵ cm⁻¹ | researchgate.netiust.ac.ir |

In the region of photon energies just below the fundamental absorption edge, an exponential tail in the absorption spectrum is often observed. This feature is known as the Urbach tail or Urbach edge, and it is a common characteristic of many semiconductor materials, including CdTe. iust.ac.iraip.org The Urbach tail arises from the presence of structural disorder, thermal vibrations, and defects within the crystal lattice, which create localized energy states that extend into the band gap. aip.orgaip.org